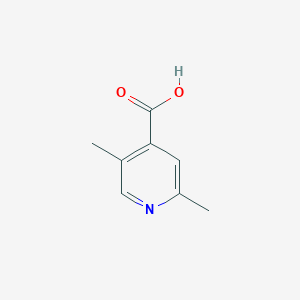

2,5-Dimethylpyridine-4-carboxylic acid

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

The pyridine ring, a nitrogen-bearing six-membered heterocycle, is a cornerstone in modern chemical and pharmaceutical research. bldpharm.com Often described as a "privileged scaffold," its structure is a component in over 7000 existing drug molecules of medicinal importance. bldpharm.comambeed.com This prevalence stems from several key attributes. As an isostere of benzene (B151609), the pyridine moiety can engage in various non-covalent interactions while offering improved water solubility and the ability to form stable salts, which can enhance the pharmacokinetic profiles of drug candidates. chembuyersguide.comappchemical.com

The presence of the nitrogen atom makes the pyridine ring more polar and capable of acting as a hydrogen bond acceptor. This modification alters the electronic properties compared to benzene, making it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. chembuyersguide.com Pyridine scaffolds are found in numerous natural products, including essential vitamins like niacin (nicotinic acid) and pyridoxine (a form of Vitamin B6), highlighting their fundamental role in biological systems. bldpharm.comambeed.com In medicinal chemistry, the incorporation of a pyridine ring can improve a molecule's biochemical potency, metabolic stability, and cell permeability. bldpharm.com Consequently, these scaffolds are integral to the design of new therapeutic agents across a wide spectrum of diseases. chemicalbook.com

Overview of Carboxylic Acid Functionalities within Heterocyclic Systems

The carboxylic acid group (–COOH) is one of the most important functional groups in organic chemistry. nih.gov When attached to a heterocyclic system like pyridine, it imparts a range of crucial properties. The primary characteristic of the carboxyl group is its acidity, arising from its ability to donate a proton (H+) to form a resonance-stabilized carboxylate anion. nih.gov This acidic nature allows the molecule to form salts with bases, a property often exploited to improve the solubility and handling of chemical compounds.

Furthermore, the carboxylic acid functionality serves as a versatile synthetic handle. It can be readily converted into a variety of other functional groups, such as esters, amides, acyl halides, and acid anhydrides, through well-established chemical reactions. nih.gov This reactivity is fundamental in synthetic chemistry, allowing for the construction of more complex molecules. For instance, the condensation of a heterocyclic carboxylic acid with an amine to form an amide bond is a key reaction in the synthesis of many pharmaceuticals. google.com The group also participates strongly in hydrogen bonding, both as a donor (from the –OH group) and an acceptor (from the C=O group), which significantly influences the physical properties of the molecule, including its boiling point and solubility in different solvents. libretexts.org

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylpyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-4-9-6(2)3-7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADZSRNNJKOKIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680678 | |

| Record name | 2,5-Dimethylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951030-57-2 | |

| Record name | 2,5-Dimethyl-4-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951030-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dimethylpyridine 4 Carboxylic Acid and Analogous Systems

Direct Synthetic Routes to 2,5-Dimethylpyridine-4-carboxylic acid

Direct synthesis of 2,5-Dimethylpyridine-4-carboxylic acid primarily involves the conversion of a pre-existing, appropriately substituted pyridine (B92270) ring.

The synthesis of 2,5-Dimethylpyridine-4-carboxylic acid can be achieved through the hydrolysis of its corresponding nitrile, 2,5-dimethyl-4-cyanopyridine (also known as 3,5-dimethylisonicotinonitrile). This chemical transformation is a standard method for converting nitriles to carboxylic acids. The process typically involves heating the nitrile in the presence of an acid or a base.

In a typical acidic hydrolysis, the cyanopyridine would be refluxed with a strong acid such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an intermediate amide, which is then further hydrolyzed to the carboxylic acid. Basic hydrolysis, on the other hand, would involve heating the nitrile with a strong base like sodium hydroxide (B78521), which would initially form the sodium salt of the carboxylic acid. Subsequent acidification would then yield the final product. The choice between acidic and basic conditions can depend on the stability of the starting material and the desired product to other potential side reactions. The continuous hydrolysis of cyanopyridines can produce amides, carboxylic acids, or their mixtures. google.com For instance, the hydrolysis of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine (B195900) in high-temperature water leads to the corresponding pyridinecarboxamides and picolinic acids. researchgate.net

| Starting Material | Reagents | Product | General Conditions |

| 2,5-Dimethyl-4-cyanopyridine | Acid (e.g., HCl, H2SO4) or Base (e.g., NaOH) and Water | 2,5-Dimethylpyridine-4-carboxylic acid | Heating/Reflux |

Synthetic Approaches to Related Dimethylpyridine and Pyridine Carboxylic Acid Architectures

A broader view of synthetic strategies for analogous pyridine systems reveals several powerful methods for constructing and functionalizing the pyridine ring.

The oxidation of alkyl or acyl groups on a pyridine ring is a common method for the synthesis of pyridine carboxylic acids. For example, the oxidation of 5-acetyl-2-methylpyridine (B16504) can lead to the formation of a pyridine dicarboxylic acid. This transformation typically requires strong oxidizing agents. The vapor phase oxidation of 2-methyl-5-ethylpyridine (MEP) on a modified vanadium oxide catalyst has been investigated, with intermediates such as 2-methyl-5-acetylpyridine and 3-acetylpyridine (B27631) being identified. ect-journal.kz

Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO4), nitric acid (HNO3), or catalytic oxidation systems. The conditions for these reactions, such as temperature and concentration of the oxidizing agent, need to be carefully controlled to achieve the desired product and avoid over-oxidation or degradation of the pyridine ring.

| Starting Material | Oxidizing Agent | Potential Product |

| 5-acetyl-2-methylpyridine | Strong Oxidant (e.g., KMnO4, HNO3) | 2-methyl-5-pyridinecarboxylic acid or Pyridine-2,5-dicarboxylic acid |

Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product. Several named reactions are pivotal in the synthesis of dihydropyridine (B1217469) and pyridine derivatives.

Hantzsch Dihydropyridine Synthesis : This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. organic-chemistry.orgwikipedia.org The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.org This method is versatile and allows for the synthesis of a wide range of substituted pyridines. tandfonline.com

Bohlmann-Rahtz Pyridine Synthesis : This two-step method produces substituted pyridines from the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a heat-induced cyclodehydration to yield a 2,3,6-trisubstituted pyridine. nih.govwikipedia.org

Kröhnke Pyridine Synthesis : This reaction utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds to generate highly functionalized pyridines. wikipedia.org The reaction proceeds through a Michael addition followed by cyclization and aromatization.

| Reaction Name | Key Reactants | Product Type |

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | 1,4-Dihydropyridine (oxidized to Pyridine) |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | 2,3,6-Trisubstituted Pyridine |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound | Highly functionalized Pyridine |

Dimethylpyridines, also known as lutidines, are important intermediates in the synthesis of more complex pyridine derivatives. ontosight.aichemimpex.com For instance, 2,5-lutidine is a colorless liquid organic compound that serves as a building block in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai The synthesis of these intermediates can be achieved through various methods, including cyclization reactions. One approach involves the vapor phase reaction of 2-methyl-1,5-pentanediamine and hydrogen over an oxide catalyst at high temperatures to produce 3,5-lutidine.

Advanced Synthetic Strategies and Methodological Considerations

Modern synthetic chemistry offers a range of advanced strategies that can be applied to the synthesis of 2,5-Dimethylpyridine-4-carboxylic acid and its analogs. These methods often focus on improving efficiency, selectivity, and environmental friendliness.

Catalysis plays a crucial role in many modern synthetic routes. For instance, the Bohlmann-Rahtz synthesis can be catalyzed by acids to lower the reaction temperature required for cyclization. jk-sci.com Microwave-assisted synthesis has also been shown to accelerate the Hantzsch reaction. wikipedia.org

Spectroscopic and Structural Elucidation of 2,5 Dimethylpyridine 4 Carboxylic Acid and Analogous Systems

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of organic molecules. By examining the interactions of molecules with electromagnetic radiation, these methods provide a wealth of information regarding functional groups, bonding, and electronic environments. In the absence of direct experimental spectra for 2,5-Dimethylpyridine-4-carboxylic acid, the following sections will detail the anticipated spectral features based on the analysis of analogous structures.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful complementary techniques for investigating the vibrational modes of a molecule. The expected characteristic vibrational frequencies for 2,5-Dimethylpyridine-4-carboxylic acid are detailed below, based on typical values for pyridine (B92270), carboxylic acids, and methyl-substituted aromatic rings. researchgate.netdaneshyari.comiosrjournals.orgcdnsciencepub.comaip.org

The FT-IR spectrum is expected to be dominated by strong absorptions corresponding to the carboxylic acid group. A very broad O-H stretching band is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded dimer that carboxylic acids typically form in the solid state. The C=O stretching vibration of this dimer is expected to appear as a strong band around 1700-1730 cm⁻¹. The C-O stretching and O-H bending modes are predicted to be in the 1210-1320 cm⁻¹ and 920-950 cm⁻¹ regions, respectively.

The pyridine ring itself will contribute a series of characteristic bands. C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. Ring stretching vibrations, often referred to as "semicircle" stretching, are anticipated in the 1450-1600 cm⁻¹ range. The methyl groups should exhibit symmetric and asymmetric C-H stretching vibrations around 2850-2925 cm⁻¹ and 2950-2975 cm⁻¹, respectively.

In Raman spectroscopy, the C=C and C=N stretching vibrations of the pyridine ring are expected to be strong, providing complementary information to the FT-IR spectrum. The symmetric stretching of the carboxylate group, if the molecule exists in a zwitterionic form or as a salt, would also be a prominent feature.

Table 1: Predicted FT-IR and Raman Vibrational Frequencies for 2,5-Dimethylpyridine-4-carboxylic acid

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium | Medium |

| Methyl C-H Stretch | 2850-2975 | Medium | Medium |

| C=O Stretch (Carboxylic Acid Dimer) | 1700-1730 | Strong | Medium |

| Pyridine Ring C=C, C=N Stretches | 1450-1600 | Medium-Strong | Strong |

| Methyl Bending | 1375-1450 | Medium | Weak |

| C-O Stretch / O-H Bend | 1210-1320 | Strong | Weak |

| In-plane Ring Bending | 1000-1200 | Medium | Medium |

| Out-of-plane C-H Bending | 700-900 | Strong | Weak |

NMR spectroscopy is a cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2,5-Dimethylpyridine-4-carboxylic acid is expected to display distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxyl group. The acidic proton is anticipated to be the most deshielded, appearing as a broad singlet far downfield, typically in the 10-13 ppm range, due to hydrogen bonding.

The pyridine ring has two non-equivalent aromatic protons. The proton at position 6 (adjacent to the nitrogen) is expected to be the most downfield of the aromatic signals, likely appearing as a singlet around 8.5-8.7 ppm. The proton at position 3 (between the methyl and carboxyl groups) would likely appear as a singlet in the range of 7.8-8.0 ppm. The two methyl groups are in different chemical environments. The methyl group at position 2 is expected to resonate around 2.5-2.7 ppm, while the methyl group at position 5 will likely appear slightly upfield, around 2.3-2.5 ppm. Both would be singlets. chemicalbook.comchemicalbook.comresearchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for 2,5-Dimethylpyridine-4-carboxylic acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| COOH | 10.0 - 13.0 | Broad Singlet |

| H-6 | 8.5 - 8.7 | Singlet |

| H-3 | 7.8 - 8.0 | Singlet |

| CH₃ (at C-2) | 2.5 - 2.7 | Singlet |

| CH₃ (at C-5) | 2.3 - 2.5 | Singlet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group will be the most deshielded, with a predicted chemical shift in the range of 165-175 ppm. The quaternary carbons of the pyridine ring (C-2, C-4, and C-5) are expected to appear between 140 and 160 ppm. The carbon atom bearing the carboxylic acid group (C-4) would be significantly affected. The remaining two carbons of the pyridine ring (C-3 and C-6) are expected to resonate in the 120-140 ppm region. The two methyl carbons will be the most shielded, appearing in the 15-25 ppm range.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2,5-Dimethylpyridine-4-carboxylic acid

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 175 |

| C-2, C-6 | 145 - 160 |

| C-4 | 140 - 150 |

| C-3, C-5 | 120 - 140 |

| CH₃ (at C-2) | 18 - 25 |

| CH₃ (at C-5) | 15 - 22 |

The UV-Vis spectrum of 2,5-Dimethylpyridine-4-carboxylic acid in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to exhibit absorption bands arising from π→π* and n→π* electronic transitions within the pyridine ring and the carboxyl group. By analogy with isonicotinic acid and other substituted pyridines, strong absorption bands corresponding to π→π* transitions are anticipated in the range of 200-280 nm. sielc.comresearchgate.netstarna.com A weaker band, corresponding to the n→π* transition of the carbonyl group, might be observed at longer wavelengths, potentially overlapping with the π→π* bands. The exact position and intensity of these bands would be sensitive to the solvent polarity. For instance, isonicotinic acid itself shows absorption maxima around 214 nm and 264 nm. sielc.com Similar absorption features are predicted for the 2,5-dimethyl derivative.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elucidation of its structure. For 2,5-Dimethylpyridine-4-carboxylic acid (C₈H₉NO₂), the molecular weight is 151.16 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 151.

The fragmentation pattern is likely to be influenced by the carboxylic acid group and the pyridine ring. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH), leading to a peak at m/z = 134 (M-17), and the loss of the entire carboxyl group (•COOH), resulting in a peak at m/z = 106 (M-45). libretexts.orgmiamioh.edu Another prominent fragmentation could be the loss of carbon monoxide (CO) from the [M-OH]⁺ ion, giving a fragment at m/z = 106. The fragmentation of the pyridine ring itself can also occur, though the initial fragmentations are typically dominated by the more labile carboxylic acid group. tandfonline.comtandfonline.comacs.org

Crystallographic Analysis and Solid-State Structural Determination

While no experimental crystal structure for 2,5-Dimethylpyridine-4-carboxylic acid has been found in the Cambridge Structural Database (CSD), its solid-state structure can be predicted based on the known behavior of analogous compounds.

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A hypothetical crystal structure of 2,5-Dimethylpyridine-4-carboxylic acid would likely exhibit several key features based on the structures of isonicotinic acid and other pyridine carboxylic acids. researchgate.netbrad.ac.ukresearchgate.netuky.edumdpi.com

A primary structural feature would be the formation of hydrogen-bonded dimers through the carboxylic acid groups. This is a very common and stable motif for carboxylic acids in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a cyclic arrangement.

Powder X-ray Diffraction (PXRD) for Purity Assessment

Powder X-ray Diffraction (PXRD) stands as a powerful, non-destructive analytical technique for the characterization of crystalline materials. It is particularly valuable in the pharmaceutical and chemical industries for the assessment of phase purity. The crystalline form of a compound gives rise to a unique diffraction pattern, often referred to as a "fingerprint," which is dependent on the crystal lattice structure.

In the context of 2,5-Dimethylpyridine-4-carboxylic acid, PXRD can be employed to identify and quantify crystalline impurities, including different polymorphic forms or the presence of starting materials and by-products from the synthesis. Each crystalline phase in a mixture will produce its own characteristic diffraction pattern, and the resulting diffractogram will be a superposition of the patterns of all components.

The principles of using PXRD for purity assessment involve comparing the experimental diffraction pattern of a sample to a reference pattern of the pure, desired crystalline form. The presence of additional peaks, not present in the reference pattern, would indicate the existence of crystalline impurities. Furthermore, quantitative phase analysis can be performed using methods such as the Rietveld refinement to determine the relative amounts of each crystalline phase in a mixture.

While specific PXRD data for 2,5-Dimethylpyridine-4-carboxylic acid is not extensively available in the public domain, the methodology is well-established through studies of analogous pyridine-carboxylic acid systems. For these related compounds, PXRD is routinely used to confirm the crystalline form and to ensure the absence of other polymorphic or chemical impurities. The sharp, well-defined peaks in a PXRD pattern are indicative of a highly crystalline material, while a broad halo might suggest the presence of amorphous content.

Comprehensive Vibrational Assignment and Band Interpretation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed picture of the molecular vibrations and is instrumental in the structural elucidation of compounds like 2,5-Dimethylpyridine-4-carboxylic acid. The vibrational spectrum is unique to a molecule and is determined by its structure, symmetry, and the nature of its chemical bonds. A comprehensive assignment of the vibrational bands can be achieved by analyzing the spectra of the compound and its analogues, often supported by theoretical calculations.

The vibrational modes of 2,5-Dimethylpyridine-4-carboxylic acid can be broadly categorized into vibrations associated with the pyridine ring, the carboxylic acid group, and the methyl groups.

Pyridine Ring Vibrations: The pyridine ring gives rise to a set of characteristic vibrations. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the ring are expected to appear in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane bending vibrations of the ring and C-H bonds occur at lower frequencies.

Carboxylic Acid Vibrations: The carboxylic acid group is characterized by several distinct vibrational modes. The O-H stretching vibration of the hydrogen-bonded dimer is a broad band typically found in the 3300-2500 cm⁻¹ region. The C=O stretching vibration is a strong band, usually appearing around 1700 cm⁻¹. The coupling of the C-O stretching and in-plane O-H bending vibrations results in bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions. The out-of-plane O-H bend is responsible for a broad absorption near 920 cm⁻¹.

Methyl Group Vibrations: The methyl groups attached to the pyridine ring also have characteristic vibrational frequencies. The asymmetric and symmetric C-H stretching vibrations of the methyl groups are expected in the 2980-2870 cm⁻¹ range. The asymmetric and symmetric C-H bending (deformation) modes typically appear around 1460 cm⁻¹ and 1380 cm⁻¹, respectively. Methyl rocking modes are found at lower wavenumbers.

A detailed assignment of the principal vibrational bands for 2,5-Dimethylpyridine-4-carboxylic acid, based on data from analogous systems, is presented in the table below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| ν(O-H) | 3300-2500 (broad) | O-H stretching of hydrogen-bonded carboxylic acid dimer |

| ν(C-H)ring | 3100-3000 | Aromatic C-H stretching |

| ν(C-H)methyl | 2980-2870 | Asymmetric and symmetric C-H stretching of methyl groups |

| ν(C=O) | ~1700 | C=O stretching of the carboxylic acid |

| ν(C=C), ν(C=N) | 1600-1400 | Pyridine ring stretching vibrations |

| δas(C-H)methyl | ~1460 | Asymmetric C-H bending of methyl groups |

| δs(C-H)methyl | ~1380 | Symmetric C-H bending of methyl groups |

| ν(C-O) + δ(O-H)in-plane | 1440-1395, 1300-1200 | Coupled C-O stretching and in-plane O-H bending |

| δ(O-H)out-of-plane | ~920 | Out-of-plane O-H bending |

This comprehensive vibrational analysis, in conjunction with structural data from techniques like PXRD, is essential for the unambiguous characterization and purity control of 2,5-Dimethylpyridine-4-carboxylic acid.

Coordination Chemistry and Metallosupramolecular Systems Involving 2,5 Dimethylpyridine 4 Carboxylic Acid and Its Analogs

Ligand Characteristics of Pyridine (B92270) Carboxylic Acids

Pyridine carboxylic acids, including 2,5-dimethylpyridine-4-carboxylic acid, are a widely utilized class of organic ligands in coordination chemistry. Their popularity stems from the presence of at least two distinct donor sites: the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. This dual functionality allows them to act as versatile building blocks for constructing a wide array of metal-organic complexes with diverse structures and properties. Aromatic polycarboxylic acids are frequently applied in the assembly of coordination polymers due to their stability, multiple coordination sites, and adaptable coordination modes. acs.org

The versatility of pyridine carboxylic acids as ligands is rooted in the multiple ways both the pyridine nitrogen and the carboxylate group can bind to metal centers. The carboxylate group is particularly flexible and can adopt several coordination modes, such as monodentate, bidentate-chelate, and bidentate bridging. researchgate.netsibran.ru This adaptability allows these ligands to connect metal ions in various ways, leading to the formation of discrete molecules (0D), chains (1D), layers (2D), or three-dimensional frameworks (3D). nih.gov

The pyridine nitrogen typically acts as a monodentate donor, while the carboxylate group can coordinate in several distinct fashions, as detailed in the table below.

| Coordination Site | Coordination Mode | Description |

|---|---|---|

| Pyridine Nitrogen | Monodentate | The nitrogen atom donates its lone pair of electrons to a single metal ion. |

| Carboxylate Group (-COO⁻) | Monodentate | One oxygen atom of the carboxylate group binds to a single metal ion. |

| Bidentate Chelating | Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring. | |

| Bidentate Bridging (Syn-Syn) | Each oxygen atom of the carboxylate group binds to a different metal ion, bridging them. | |

| Bidentate Bridging (Syn-Anti) | One oxygen atom binds to two metal ions while the other binds to one, or they bridge in an anti-conformation. |

These varied coordination possibilities allow pyridine carboxylic acids to form stable five- or six-membered chelate rings by bonding to a metal via both a carboxylate oxygen and the pyridine nitrogen. researchgate.net The specific coordination mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions (e.g., temperature, solvent), and the presence of other ancillary ligands. researchgate.net

Synthesis and Structural Characterization of Metal Complexes

The synthesis of coordination compounds with pyridine carboxylic acid ligands is commonly achieved through hydrothermal or solvothermal methods. These techniques involve reacting a metal salt with the ligand in a sealed vessel at elevated temperatures and pressures. This approach facilitates the crystallization of the resulting metal-organic complexes, allowing for their detailed structural characterization, primarily through single-crystal X-ray diffraction.

Transition metals like copper(II) and nickel(II) readily form complexes with pyridine carboxylic acid analogs. For example, a series of metal complexes with 6-methylpyridine-2-carboxylic acid, an isomer of 2,5-dimethylpyridine-4-carboxylic acid, has been synthesized, including compounds with Ni(II) and Cu(II). nih.gov In the complex [Ni(6-mpa)₂(H₂O)₂]·2H₂O, the nickel(II) ion is in a distorted octahedral geometry, coordinated by two ligand molecules and two water molecules. nih.gov Similarly, copper(II) complexes, such as {[Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}n, have been assembled where the Cu(II) center displays a distorted square planar geometry. acs.org

| Complex | Metal Ion | Coordination Geometry | Key Structural Features |

|---|---|---|---|

| [Co(μ₃-cpna)(phen)(H₂O)]n·nH₂O acs.org | Cobalt(II) | Distorted Octahedral {CoN₃O₃} | Forms a 2D coordination polymer network. Co-N bonds range from 2.138(3) to 2.170(3) Å; Co-O bonds range from 2.030(2) to 2.145(3) Å. acs.org |

| [Mn(btdc)(4,4'-dmbpy)] mdpi.com | Manganese(II) | Not specified | A metal-organic framework where Mn(II) is linked by 2,2′-bithiophen-5,5′-dicarboxylate and 4,4′-dimethyl-2,2′-bipyridyl ligands. mdpi.com |

| {[Cu₂(μ₃-pdba)₂(bipy)]·2H₂O}n acs.org | Copper(II) | Distorted Square Planar {CuN₂O₂} | A 3D metal-organic framework where Cu1 is coordinated by two carboxylate oxygens and two nitrogen atoms from a bipyridine moiety. acs.org |

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of 2,5-dimethylpyridine-4-carboxylic acid and its analogs to link multiple metal centers makes them ideal building blocks for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. acs.org These materials consist of metal ions or clusters (nodes) connected by organic ligands (linkers) to form extended one-, two-, or three-dimensional networks. mdpi.comuniversityofgalway.ie

The structure of the resulting framework is highly dependent on the coordination geometry of the metal ion and the connectivity of the ligand. For instance, reactions of pyridine-3,5-dicarboxylic acid with various divalent metal ions have produced a range of structures, from 0D binuclear complexes to 1D chains and complex 3D coordination polymers. rsc.org The self-assembly of 4-hydroxypyridine-2,6-dicarboxylic acid with Zn(II) salts yielded a 2D network, while with Nd(III) it formed a highly ordered 2D grid that further assembled into a 3D microporous polymer. nih.gov The dimensionality and topology of these frameworks can be influenced by factors such as the metal-to-ligand ratio and the choice of reaction conditions. nih.gov

Role of Supramolecular Interactions in Directing Coordination Architectures

While covalent coordination bonds form the primary structure of metal complexes and MOFs, weaker non-covalent supramolecular interactions play a crucial role in dictating the final three-dimensional architecture. mdpi.com These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, guide the self-assembly of coordination polymers and stabilize the resulting crystal structures. sibran.ru

Hydrogen bonds are particularly significant, often forming between coordinated water molecules, uncoordinated carboxylate oxygen atoms, and lattice solvent molecules. researchgate.net These interactions can link adjacent 1D chains into 2D sheets or connect 2D layers to form a robust 3D supramolecular network. researchgate.netresearchgate.net For example, in some cobalt(II) coordination polymers, 1D chains are self-assembled into 2D layers and further into a 3D framework with the help of hydrogen bonds and π-π stacking. researchgate.net

Chemical Transformations and Derivatization Strategies of 2,5 Dimethylpyridine 4 Carboxylic Acid

Esterification and Amidation Reactions for Functionalization

Esterification and amidation are fundamental reactions for the functionalization of 2,5-dimethylpyridine-4-carboxylic acid. These transformations typically proceed via the activation of the carboxylic acid group to facilitate nucleophilic attack by an alcohol or an amine.

Activated esters are reactive intermediates that are particularly useful for subsequent coupling reactions with nucleophiles, such as primary amines, to form stable amide bonds. The synthesis of these esters from 2,5-dimethylpyridine-4-carboxylic acid involves reaction with specific hydroxyl compounds in the presence of a coupling agent.

Succinimidyl (NHS) Esters : N-hydroxysuccinimide (NHS) esters are widely used for bioconjugation. The formation of the NHS ester of 2,5-dimethylpyridine-4-carboxylic acid can be achieved by reacting the acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). tandfonline.comthieme-connect.com Alternative methods include the use of triphosgene (B27547) or a combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂), which can generate the active ester under mild conditions. tandfonline.comorganic-chemistry.org These reagents convert the carboxylic acid into a more reactive form that is readily attacked by the hydroxyl group of NHS. tandfonline.com

Sulfotetrafluorophenol (STP) Esters : For applications requiring water-soluble activated esters, 4-sulfo-2,3,5,6-tetrafluorophenol (STP) can be utilized. The synthesis follows a similar principle to NHS ester formation, where 2,5-dimethylpyridine-4-carboxylic acid is activated and then reacted with STP.

N-Hydroxysulfosuccinimide (NHSS) Esters : To enhance the aqueous solubility of the activated ester, the sodium salt of N-hydroxysulfosuccinimide (sulfo-NHS) is employed. The presence of the sulfonate group on the succinimide (B58015) ring renders the resulting activated ester more hydrophilic, which is advantageous for reactions conducted in aqueous buffers. The coupling reaction is typically mediated by EDC.

Table 1: Reagents for Activated Ester Formation

| Activated Ester Type | Reagent 1 | Reagent 2 | Typical Solvent(s) |

|---|---|---|---|

| Succinimidyl (NHS) Ester | N-Hydroxysuccinimide | DCC, EDC, or Triphosgene | Dichloromethane, DMF |

| Sulfotetrafluorophenol (STP) Ester | 4-Sulfo-2,3,5,6-tetrafluorophenol | DCC or EDC | DMF, Acetonitrile |

| N-Hydroxysulfosuccinimide (NHSS) Ester | Sulfo-NHS | EDC | Aqueous Buffer, DMF |

The carboxylic acid of 2,5-dimethylpyridine-4-carboxylic acid can be directly coupled with a variety of nitrogen nucleophiles to form amides and related derivatives. This is one of the most common transformations in medicinal chemistry. growingscience.com The reaction requires the activation of the carboxyl group to overcome the unfavorable acid-base reaction that would otherwise occur with the amine. fishersci.co.uk

Standard peptide coupling reagents are effective for this transformation. Reagents such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can facilitate the coupling with primary and secondary amines. growingscience.com Carbodiimides like DCC and EDC are also widely used, often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or DMAP (4-dimethylaminopyridine) to improve efficiency and suppress side reactions. growingscience.com

The reaction scope extends to hydrazines and hydroxylamines, yielding the corresponding hydrazides and hydroxamic acids. These derivatives serve as important intermediates for further synthetic manipulations.

Conversion to Hydrazide Derivatives and Subsequent Cyclization Reactions

The formation of a carbohydrazide (B1668358) from 2,5-dimethylpyridine-4-carboxylic acid opens up pathways to a variety of heterocyclic structures through subsequent cyclization reactions. This strategy is valuable for the synthesis of novel compounds with potential biological activities. nih.gov

The synthesis begins with the conversion of 2,5-dimethylpyridine-4-carboxylic acid to its corresponding hydrazide, typically by first forming a methyl or ethyl ester followed by treatment with hydrazine (B178648) hydrate. ajgreenchem.com

The resulting 2,5-dimethylpyridine-4-carbohydrazide can then be reacted with various isothiocyanates (R-N=C=S) in a suitable solvent like ethanol (B145695) or acetonitrile. researchgate.netnih.gov This nucleophilic addition reaction, where the terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, yields a 1,4-disubstituted thiosemicarbazide (B42300). researchgate.net

These thiosemicarbazide intermediates are versatile precursors for heterocyclization. Cyclization under alkaline conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide) typically leads to the formation of 1,2,4-triazole (B32235) derivatives. ptfarm.pl In contrast, cyclization in an acidic medium (e.g., concentrated sulfuric acid or hydrochloric acid) generally favors the formation of 1,3,4-thiadiazole (B1197879) rings. ptfarm.plnih.gov By selecting appropriate dicarboxylic acid precursors or linking two thiosemicarbazide units, it is possible to synthesize bis-mercaptotriazole structures.

Strategies for Enhancing Ionization Efficiency in Analytical Techniques (e.g., LC-ESI-MS)

The analysis of carboxylic acids like 2,5-dimethylpyridine-4-carboxylic acid by liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) can be challenging due to poor retention on reversed-phase columns and potential for weak ionization, especially in positive ion mode. nih.gov Chemical derivatization is a powerful strategy to overcome these limitations by introducing moieties that improve chromatographic behavior and enhance ionization efficiency. researchgate.net

For pyridine (B92270) carboxylic acids, derivatization strategies often focus on introducing a permanently positive charge or a group that is readily protonated. This significantly increases the signal intensity in positive-mode ESI-MS.

Picolinoyl Ester Formation : Reacting the carboxylic acid with picolinic acid derivatives can introduce a pyridine ring, which is easily protonated, leading to enhanced ESI-MS response. nih.govresearchgate.net

Hydrazide Formation with Charged Reagents : Coupling the carboxylic acid with hydrazines that contain a pre-charged or easily ionizable group is a common approach. For instance, 2-hydrazinoquinoline (B107646) (HQ) can be used as a derivatizing agent. The reaction, typically facilitated by activating agents like 2,2'-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP), forms a hydrazide derivative with increased hydrophobicity and ionization efficiency. mdpi.com

Amidation with Charged Amines : Similar to hydrazide formation, the carboxylic acid can be amidated with an amine that contains a quaternary ammonium (B1175870) group. This permanently charged tag ensures strong and consistent ionization.

Table 2: Derivatization Reagents for Enhanced LC-ESI-MS Detection

| Derivatization Strategy | Reagent Example | Functional Group Introduced | Benefit for LC-ESI-MS |

|---|---|---|---|

| Esterification | Picolinic Acid | Picolinoyl Ester | Enhanced protonation and ionization |

| Hydrazide Formation | 2-Hydrazinoquinoline (HQ) | Quinoline Hydrazide | Increased hydrophobicity and ionization |

| Amidation | Girard's Reagent T | Quaternary Ammonium Amide | Permanent positive charge, strong signal |

Functionalization of Carboxylic Acid Groups via Electrooxidative Decarboxylation

Electrooxidative decarboxylation is an advanced strategy for the functionalization of carboxylic acids, offering a green and efficient alternative to traditional methods that often require harsh reagents or metal catalysts. nih.govresearchgate.net This technique involves the electrochemical oxidation of the carboxylate to generate a carboxyl radical, which readily loses carbon dioxide to form a carbon-centered radical. youtube.com

In the case of 2,5-dimethylpyridine-4-carboxylic acid, this process would generate a 2,5-dimethylpyridinyl radical at the C4 position. This highly reactive intermediate can then participate in a variety of bond-forming reactions. For instance, the radical could be trapped by other species in the reaction medium, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. If the radical is further oxidized to a carbocation, it can be attacked by nucleophiles present in the solution, such as water or alcohols. youtube.com

This method holds potential for introducing a range of functional groups at the C4 position of the pyridine ring, effectively replacing the carboxylic acid group. The specific outcome of the reaction would depend on the reaction conditions, including the solvent, electrolyte, and the presence of any radical or nucleophilic trapping agents. dntb.gov.ua While a powerful tool, the application of electrooxidative decarboxylation requires careful optimization to control the reactivity of the intermediate radical and achieve the desired functionalization. nih.gov

Preparation of Co-crystals with Complementary Dicarboxylic Acids

The formation of co-crystals represents a significant strategy in crystal engineering to modify the physicochemical properties of molecular solids. For 2,5-Dimethylpyridine-4-carboxylic acid, co-crystallization with complementary dicarboxylic acids can be achieved through various established techniques, leveraging the predictable hydrogen bonding patterns between the pyridine nitrogen and the carboxylic acid moieties. The primary interaction anticipated is the robust carboxylic acid-pyridine heterosynthon.

Commonly employed methods for the preparation of such co-crystals include solvent evaporation, slurry crystallization, and grinding (mechanochemistry). The solvent evaporation technique is a widely used and reliable method for producing high-quality single crystals suitable for X-ray diffraction analysis. In this method, stoichiometric amounts of 2,5-Dimethylpyridine-4-carboxylic acid and a selected dicarboxylic acid are dissolved in a common solvent, and the solvent is allowed to evaporate slowly, leading to the formation of co-crystals. The choice of solvent is crucial and is determined by the solubility of both co-formers.

The selection of a suitable dicarboxylic acid co-former is critical for the successful formation of a co-crystal rather than a salt. This is often guided by the difference in the pKa values (ΔpKa) between the pyridine compound (acting as a base) and the dicarboxylic acid. A ΔpKa of less than 0 generally favors co-crystal formation, while a ΔpKa greater than 3 typically results in salt formation. For ΔpKa values between 0 and 3, the outcome can be either a co-crystal or a salt, influenced by other factors such as the crystal packing environment.

A variety of dicarboxylic acids can be utilized as co-formers. The geometry and length of the dicarboxylic acid can influence the resulting supramolecular architecture, leading to different crystal packing motifs, such as chains, sheets, or more complex networks.

Table 1: Potential Dicarboxylic Acid Co-formers for Co-crystal Formation

| Dicarboxylic Acid | Molecular Formula | Structure | Potential for Hydrogen Bonding |

|---|---|---|---|

| Oxalic Acid | C₂H₂O₄ | HOOC-COOH | Can form multiple hydrogen bonds through its two carboxylic acid groups. |

| Adipic Acid | C₆H₁₀O₄ | HOOC-(CH₂)₄-COOH | The flexible aliphatic chain allows for various packing arrangements. |

| Terephthalic Acid | C₈H₆O₄ | HOOC-C₆H₄-COOH | The rigid aromatic structure can lead to more defined and predictable crystal structures. |

Research on analogous systems involving pyridine derivatives and dicarboxylic acids has demonstrated the formation of stable co-crystals. mdpi.comresearchgate.net For instance, studies on cyanopyridines with oxalic acid, adipic acid, and terephthalic acid have shown the successful synthesis of co-crystals through solvent-based methods. mdpi.com These studies underscore the reliability of the carboxylic acid-pyridine synthon in assembling new multi-component crystalline solids. mdpi.com

Derivatization for Covalent Attachment to Solid Supports

The covalent attachment of 2,5-Dimethylpyridine-4-carboxylic acid to solid supports is a key step for its application in areas such as solid-phase synthesis, catalysis, or affinity chromatography. The derivatization strategy primarily focuses on the modification of the carboxylic acid group to form a stable covalent bond with a functionalized solid support.

The most common approach involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by a functional group on the solid support (e.g., an amine or hydroxyl group). Standard coupling reagents used in peptide synthesis are well-suited for this purpose.

Table 2: Common Derivatization Strategies for Covalent Attachment

| Activation Method | Reagents | Reaction with Support | Linkage Formed |

|---|---|---|---|

| Carbodiimide Coupling | DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Amine-functionalized support | Amide bond |

| Active Ester Formation | N-Hydroxysuccinimide (NHS) | Amine-functionalized support | Amide bond |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Amine or hydroxyl-functionalized support | Amide or Ester bond |

For instance, the carboxylic acid can be reacted with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. This intermediate can then readily react with an amine-functionalized solid support (e.g., aminopropylated silica (B1680970) or polystyrene resin) to form a stable amide linkage. The addition of N-hydroxysuccinimide (NHS) can be used to form an active ester intermediate, which can improve the efficiency of the coupling reaction.

Alternatively, the carboxylic acid can be converted to a more reactive acid chloride by treatment with reagents such as thionyl chloride or oxalyl chloride. The resulting acid chloride can then be reacted with an amine or hydroxyl-functionalized solid support to form an amide or ester bond, respectively. Another approach is the mixed anhydride (B1165640) method, where the carboxylic acid is reacted with an acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride, to form a mixed anhydride that can efficiently acylate a hydroxyl-functionalized support. researchgate.net

The choice of solid support depends on the intended application and the reaction conditions. Common supports include silica gel, controlled pore glass, and various polymers like polystyrene and polyethylene (B3416737) glycol. These supports are typically available with a range of functional groups suitable for coupling reactions.

Applications in Advanced Chemical Systems and Catalysis

Potential as Constituents in Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for a range of technologies, including optical data storage, frequency conversion, and optical switching. Organic compounds, particularly those with delocalized π-electron systems and donor-acceptor functionalities, are promising candidates for NLO applications. Pyridine (B92270) derivatives, with their inherent aromaticity and the nitrogen atom's ability to act as an electron acceptor, have been a focus of NLO research.

While direct experimental studies on the NLO properties of 2,5-Dimethylpyridine-4-carboxylic acid are not extensively reported in the literature, the broader class of pyridine carboxylic acids and their derivatives has shown potential. The inherent capacity of carboxylic acids to form hydrogen bonds makes them intriguing for creating organized crystal structures, a key factor for second-order NLO effects. For instance, a semi-organic NLO material, phosphoric acid pyridine-1-ium-2-carboxylate (PAPC), has been synthesized and shown to have a third-order NLO susceptibility (χ³) of 1.6949 × 10–6 esu, a value attributed to the presence of hydrogen bonds. mdpi.com The investigation of organic molecules with specific geometries and electronic characteristics is a key focus for achieving desired NLO properties. nih.gov The delocalization of π-electrons within the primary framework of organic materials leads to polarization, a fundamental aspect of NLO activity. nih.gov

Theoretical studies on other organic compounds, such as pyrimidine derivatives, have utilized methods like density functional theory (DFT) to investigate NLO properties, including polarizability and hyperpolarizability. rsc.org Such computational approaches could be applied to 2,5-Dimethylpyridine-4-carboxylic acid to predict its NLO potential. The combination of the pyridine ring and the carboxylic acid group in its structure suggests that it could be a valuable component in the design of new NLO materials, although further experimental validation is required.

Catalytic Roles and Applications

The catalytic activity of 2,5-Dimethylpyridine-4-carboxylic acid and its derivatives is an emerging area of research, with potential applications in organic synthesis and sustainable energy technologies.

Decarboxylative coupling reactions represent a powerful tool in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions utilize carboxylic acids as readily available and stable starting materials, releasing carbon dioxide as the only byproduct, which aligns with the principles of green chemistry. nih.gov The functionalization of ubiquitous and versatile functional groups like carboxylic acids through metallaphotoredox catalysis has become a significant field of research. nih.gov

While specific examples detailing the use of 2,5-Dimethylpyridine-4-carboxylic acid in decarboxylative functionalization are not prominent in the reviewed literature, the principles can be extended to this compound. For instance, rhodium(III)-catalyzed decarboxylative coupling of α,β-unsaturated carboxylic acids with α,β-unsaturated O-pivaloyl oximes has been shown to produce substituted pyridines in good yield. nih.gov In this process, the carboxylic acid acts as a traceless activating group. nih.gov Another example is the doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids or coumarin-3-carboxylic acids, which proceeds under mild conditions. nih.gov

Given its structure, 2,5-Dimethylpyridine-4-carboxylic acid could potentially be employed in similar catalytic cycles. The pyridine nitrogen can coordinate to a metal catalyst, while the carboxylic acid group can undergo decarboxylation to generate a reactive intermediate. This could enable the introduction of the 2,5-dimethylpyridyl moiety onto various organic scaffolds. The development of such reactions would offer an atom-economical route to novel functionalized pyridine derivatives.

Supramolecular catalysis, where non-covalent interactions are used to assemble catalytic systems, offers a sophisticated approach to mimicking enzymatic activity. The structure of 2,5-Dimethylpyridine-4-carboxylic acid, with its hydrogen bond donor (carboxylic acid) and acceptor (pyridine nitrogen) sites, makes it a candidate for constructing supramolecular assemblies with catalytic functions.

Although direct involvement of 2,5-Dimethylpyridine-4-carboxylic acid in water splitting catalysis has not been specifically documented, related pyridine-based ligands have been investigated in this context. The design of efficient catalysts for water oxidation is a critical challenge in the development of artificial photosynthesis. The principles of supramolecular chemistry can be applied to create organized structures that facilitate the multi-electron transfer processes involved in water splitting. The ability of pyridine carboxylic acids to form predictable hydrogen-bonding patterns, known as supramolecular synthons, is a key aspect of their utility in crystal engineering. nih.gov These synthons can direct the assembly of larger, functional architectures.

Further research is needed to explore the potential of 2,5-Dimethylpyridine-4-carboxylic acid in supramolecular catalytic systems. Its ability to form coordination complexes with metal centers, combined with its capacity for self-assembly through hydrogen bonding, could lead to the development of novel catalysts for a variety of chemical transformations, including those relevant to renewable energy.

Building Blocks for Self-Assembled Systems and Functional Architectures

The field of crystal engineering relies on the predictable self-assembly of molecules to create crystalline solids with desired structures and properties. Pyridine carboxylic acids are valuable building blocks in this field due to their ability to form robust and directional hydrogen bonds and coordinate with metal ions.

The combination of a carboxylic acid group and a pyridine ring within the same molecule allows for the formation of well-defined supramolecular synthons. The O–H···N hydrogen bond between the carboxylic acid and the pyridine nitrogen is a particularly stable and common motif. This interaction can be used to assemble molecules into one-, two-, or three-dimensional networks.

While the specific use of 2,5-Dimethylpyridine-4-carboxylic acid in the construction of metal-organic frameworks (MOFs) or other coordination polymers is not widely reported, the broader class of pyridine carboxylic acids has been extensively used. For example, pyridine-3,5-dicarboxylic acid and pyridine-3,4-dicarboxylic acid have been used to construct cobalt(II) coordination polymers with two-dimensional hexagonal networks that further assemble into three-dimensional supramolecular architectures through π–π stacking interactions. mdpi.com Similarly, furan-2,5-dicarboxylic acid has been used with 4,4′-azobispyridine to create coordination polymers with diverse structures and luminescent properties. researchgate.net The specific geometry and electronic properties of 2,5-Dimethylpyridine-4-carboxylic acid, including the steric influence of the methyl groups, would likely lead to unique supramolecular assemblies and coordination polymers with novel topologies and functions.

The study of supramolecular assemblies of various N-donor ligands with carboxylic acids has shown that the resulting structures can range from simple co-crystals to complex hydrogen-bonded networks. nih.govnih.gov The investigation of 2,5-Dimethylpyridine-4-carboxylic acid as a building block in this context could lead to new materials with applications in areas such as gas storage, separation, and sensing.

Medicinal Chemistry and Biological Interaction Research of 2,5 Dimethylpyridine 4 Carboxylic Acid Derivatives Excluding Clinical Data

Pyridine (B92270) Carboxylic Acid Scaffolds in Contemporary Drug Design

The pyridine ring is a fundamental heterocyclic scaffold that holds a significant position in medicinal chemistry and contemporary drug design. As an isostere of benzene (B151609), this nitrogen-bearing heterocycle is a core component in over 7000 drug molecules of medicinal importance and is the second most utilized nitrogen heterocycle in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). The versatility of the pyridine scaffold stems from its ability to accommodate diverse substitution patterns, which allows for the fine-tuning of steric, electronic, and physicochemical properties. This adaptability enables its incorporation into a vast array of molecules with a wide spectrum of biological activities.

Pyridine carboxylic acid isomers, in particular, have historically led to the development of numerous therapeutic agents for conditions such as tuberculosis, cancer, diabetes, and Alzheimer's disease. nih.gov The presence of the carboxylic acid group, combined with the nitrogen atom in the aromatic ring, provides favorable sites for intermolecular interactions with biological targets through mechanisms like hydrogen bonding, π-π stacking, and metal coordination. mdpi.com These interactions are crucial for achieving high potency and selectivity in enzymatic reactions and other biological processes. nih.govbiosynth.com The sustained interest in pyridine carboxylic acid scaffolds is evidenced by ongoing research and patents from major pharmaceutical companies, which continue to explore their potential for discovering novel enzyme inhibitors and other therapeutic agents. nih.gov

Molecular Interactions with Biological Targets

The therapeutic potential of derivatives based on the 2,5-dimethylpyridine-4-carboxylic acid scaffold is explored through various biological assays that investigate their interactions with specific molecular targets. These studies are essential for understanding their mechanisms of action and identifying promising candidates for further development.

Derivatives of pyridine carboxylic acids are actively investigated as inhibitors of various enzymes critical to disease pathways.

Acetylcholinesterase (AChE): Acetylcholinesterase is a key enzyme in the cholinergic nervous system, and its inhibition is a primary strategy for treating the cognitive symptoms of Alzheimer's disease. mdpi.com Research into pyridine derivatives has yielded potent AChE inhibitors. A study on a series of pyridine derivatives featuring a carbamic function identified a compound, designated as carbamate (B1207046) 8, as a highly potent inhibitor of human acetylcholinesterase (hAChE). nih.gov Molecular docking simulations revealed that this inhibitor interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, consistent with a mixed inhibition mechanism. nih.gov

Table 1: Acetylcholinesterase Inhibition by Pyridine Carbamate Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Mechanism |

|---|---|---|---|

| Carbamate 8 | hAChE | 0.153 ± 0.016 | Mixed |

hAChE: human Acetylcholinesterase; hBChE: human Butyrylcholinesterase. Data sourced from a study on pyridine derivatives with carbamic or amidic functions. nih.gov

Carbonic Anhydrase (CA): Carbonic anhydrases are ubiquitous metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications for various conditions. nih.gov While direct studies on 2,5-dimethylpyridine-4-carboxylic acid derivatives were not prominent, related heterocyclic structures have shown significant CA inhibitory activity. For instance, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors for several human CA (hCA) isoforms. nih.gov Similarly, novel series of quinazoline-based carboxylic acids were assessed for their inhibitory effects against cytosolic (hCA I, II) and transmembrane, tumor-associated (hCA IX, XII) isoforms. cu.edu.eg These findings underscore the potential of the broader class of nitrogen-containing heterocyclic carboxylic acids as a source of CA inhibitors.

Paraoxonase 1 (PON1): No specific research detailing the inhibition of Paraoxonase 1 by derivatives of 2,5-dimethylpyridine-4-carboxylic acid was identified in the reviewed literature.

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with efficacy against pathogenic microorganisms. Derivatives incorporating a 2,5-dimethylphenyl moiety have demonstrated notable antimicrobial properties.

Antibacterial Activity: Studies on N-2,5-dimethylphenylthioureido acid derivatives have revealed potent activity against multidrug-resistant Gram-positive pathogens. nih.gov Certain 4-substituted thiazole (B1198619) derivatives showed excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), with minimum inhibitory concentration (MIC) values as low as 2 µg/mL. nih.gov The activity was found to be structure-dependent, with specific substitutions like naphthalen-2-yl and 3,4-dichloro-phenyl enhancing the antibacterial effect. nih.govresearchgate.net In another study, derivatives of 2-phenyl-quinoline-4-carboxylic acid also displayed good inhibitory activity against S. aureus, with MIC values recorded at 64 µg/mL. mdpi.com

Table 2: Antibacterial Activity of Selected Heterocyclic Derivatives

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-2,5-dimethylphenylthioureido acid derivative (with naphthalen-2-yl) | S. aureus | 2 |

| N-2,5-dimethylphenylthioureido acid derivative (with naphthalen-2-yl) | E. faecium | 2 |

| N-2,5-dimethylphenylthioureido acid derivative (with 3,4-diCl-C₆H₃) | S. aureus TCH 1516 (MRSA) | 8 |

| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a₄) | S. aureus | 64 |

MIC: Minimum Inhibitory Concentration. Data compiled from studies on N-2,5-dimethylphenylthioureido nih.govresearchgate.net and 2-phenyl-quinoline-4-carboxylic acid derivatives. mdpi.com

Antifungal Activity: The same class of N-2,5-dimethylphenylthioureido acid derivatives also exhibited significant antifungal properties. Specific compounds showed broad-spectrum activity against drug-resistant Candida strains, with some derivatives demonstrating greater potency than the standard antifungal drug fluconazole (B54011) against Candida auris. researchgate.net Other pyridine-based compounds have also been explored, with research showing that the pyridine nucleus is often necessary for potent antifungal effects against species like Aspergillus fumigatus and Candida albicans. mdpi.com

Oxidative stress is implicated in a variety of diseases, making the development of compounds with antioxidant properties a key area of research. Several studies have investigated the antioxidant potential of various dimethylpyridine derivatives and related structures. One such study focused on novel derivatives of (5,7-dimethyl-2-oxo-thiazolo[4,5-b]pyridine-3-yl)-acetic acid hydrazide. pensoft.net The antioxidant activity of the synthesized compounds was evaluated in vitro using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. pensoft.net Similarly, the antioxidant activities of Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide were also investigated. mdpi.com Furthermore, new series of hydroxyquinoline-4-carboxylic acid derivatives have been designed and synthesized, with some compounds showing good antioxidant activity in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. researchgate.net These studies collectively indicate that the dimethyl-substituted pyridine scaffold can be a promising foundation for developing effective antioxidant agents.

Computational Approaches in Bioactivity Research and Lead Optimization

Computational methods, particularly molecular docking, are indispensable tools in modern medicinal chemistry. They provide critical insights into the molecular basis of a compound's biological activity, guiding lead optimization and the rational design of more potent and selective molecules.

Molecular docking is widely used to predict the binding orientation and affinity of a small molecule ligand to its macromolecular target. This technique has been instrumental in elucidating the mechanism of action for various pyridine derivatives.

For example, docking studies were performed to understand the binding interactions of dimethylpyridine derivatives within the active sites of cyclooxygenase enzymes (COX-1 and COX-2). mdpi.com In the field of neurodegenerative diseases, docking simulations of a potent pyridine carbamate inhibitor (carbamate 8) with acetylcholinesterase showed that the compound binds to both the catalytic and peripheral sites of the enzyme, explaining its mixed-type inhibition. nih.gov

Furthermore, in the development of new antimicrobials, molecular docking has been used to study how novel 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides interact with bacterial enzymes like enoyl ACP reductase and dihydrofolate reductase (DHFR). mdpi.comresearchgate.net These computational analyses help confirm the mode of action and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. researchgate.netijcps.org Such studies are vital for the structure-activity relationship (SAR) analysis and the subsequent design of derivatives with improved therapeutic profiles.

Table 3: Summary of Molecular Docking Studies on Pyridine Derivatives and Analogs

| Compound Class | Target Protein(s) | Key Findings |

|---|---|---|

| Dimethylpyridine Schiff Bases | COX-1 / COX-2 | Characterized binding modes in the active site of cyclooxygenases. |

| Pyridine Carbamate Derivatives | Acetylcholinesterase (AChE) | Demonstrated interaction with both catalytic (CAS) and peripheral (PAS) sites, explaining mixed inhibition. |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazides | Enoyl ACP Reductase, DHFR | Confirmed binding manner and interactions with key amino acid residues in the active sites. |

Data compiled from various computational studies on pyridine-containing scaffolds. mdpi.comnih.govresearchgate.netijcps.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties and Biodegradation Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used in drug design to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For pyridine carboxylic acid derivatives, QSAR studies are instrumental in predicting their pharmacological profiles and environmental fate. While specific QSAR models for 2,5-Dimethylpyridine-4-carboxylic acid are not extensively detailed in publicly available literature, general principles derived from studies on related pyridine carboxylic acid and N-heterocyclic compounds provide a framework for understanding its potential biological and biodegradation properties.

QSAR models for biological activity often correlate molecular descriptors with endpoints like enzyme inhibition or receptor binding. For instance, a 4D-QSAR study on pyrazole (B372694) pyridine carboxylic acid derivatives identified key electron-conformational features necessary for their activity. nih.gov Such models use quantum chemical calculations to define descriptors that predict the theoretical biological activity, achieving a high correlation between predicted and experimental data. nih.gov Similarly, QSAR models have been developed for quinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors, where 2D and 3D descriptors are used to predict the inhibitory activity against multidrug resistance in cancer. nih.gov These approaches underscore the importance of electrostatic and steric properties in determining the biological function of such heterocyclic compounds. researchgate.net

For biodegradation, QSAR models predict the likelihood and rate at which a chemical will be broken down by microorganisms in the environment. d-nb.info Studies on N-heterocyclic compounds, including various pyridine derivatives, have resulted in QSAR models that identify specific molecular fragments that either activate or inactivate biodegradation pathways. d-nb.info The presence of a carboxylic acid group on a pyridine ring, for example, generally increases the rate of biotransformation compared to other substituents. nih.gov These models are statistically validated to ensure their predictive accuracy for new compounds. d-nb.inforesearchgate.net The transformation rate of pyridine derivatives is highly dependent on their substituents, with pyridine carboxylic acids showing the highest transformation rates. nih.gov

Below is a representative table illustrating the types of descriptors and statistical parameters used in building QSAR models for heterocyclic compounds.

| Model Type | Molecular Descriptors | Statistical Parameters | Predicted Endpoint |

|---|---|---|---|

| 2D-QSAR | Topological, Electronic, Physicochemical (e.g., LogP, Molar Refractivity) | R², q², Standard Error (SE) | Enzyme Inhibition (IC₅₀) |

| 3D-QSAR | Steric Fields (CoMFA), Electrostatic Fields (CoMFA), Hydrophobic Fields (CoMSIA) | R², q², Predictive R² | Receptor Binding Affinity |

| 4D-QSAR | Electron-Conformational Matrices, Grid Cell Occupancy Descriptors (GCODs) | R² training, q², ccc test | Biological Activity |

| Biodegradation QSAR | Presence/Absence of Activating/Inactivating Molecular Fragments | Percentage of Correct Classifications, Cross-validation Accuracy | Ready/Not Ready Biodegradability |

Physicochemical Considerations in Medicinal Chemistry Design

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For derivatives of 2,5-Dimethylpyridine-4-carboxylic acid, the carboxylic acid moiety is a key pharmacophore that influences both desired biological interactions and potential liabilities. nih.gov

The carboxylic acid group, while often essential for target binding, can limit a molecule's ability to cross biological membranes due to its polarity and potential for ionization at physiological pH. nih.gov This can result in poor oral bioavailability. A common strategy to overcome this limitation is to temporarily "mask" the carboxylic acid, converting it into a less polar functional group, a technique known as prodrugging. acs.orgnumberanalytics.com

The most frequent masking strategy is esterification, which converts the carboxylic acid into an ester. This modification increases lipophilicity (LogP) and neutralizes the negative charge, thereby enhancing passive diffusion across lipid membranes. acs.orgnih.gov Once inside the cell, endogenous esterase enzymes hydrolyze the ester, regenerating the active carboxylic acid. acs.org This approach has been successfully applied to improve the permeability of various molecules, including those that exist "beyond the rule-of-five" space. acs.orgnih.govresearchgate.net Other masking moieties can also be employed, each with different properties regarding stability and cleavage kinetics.

The following table summarizes common strategies for masking carboxylic acids to improve membrane permeation.

| Masking Group | Resulting Functional Group | Key Advantage | Cleavage Mechanism |

|---|---|---|---|

| Alkyl (e.g., Methyl, Ethyl) | Ester | Simple, increases lipophilicity | Esterase-mediated hydrolysis |

| Acyloxymethyl | Acyloxymethyl ester | Can be tuned for different hydrolysis rates | Esterase cleavage followed by spontaneous decomposition |

| Carbonate | Mixed Carbonate | Offers alternative cleavage kinetics | Hydrolysis |

| Amide | Amide | More stable than esters, can reduce rapid metabolism | Amidase-mediated hydrolysis |

Carboxylic acid-containing compounds like 2,5-Dimethylpyridine-4-carboxylic acid can undergo specific Phase II metabolic transformations that are crucial considerations in drug design. researchgate.net Two of the most significant pathways involve the formation of acyl glucuronides and acyl-Coenzyme A (CoA) thioesters. acs.orgnih.gov

Acyl Glucuronides: Acyl glucuronidation is a major metabolic pathway for many carboxylic acid drugs. nih.gov The process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches glucuronic acid to the carboxyl group, forming an acyl glucuronide. nih.gov This conjugation increases water solubility and facilitates the excretion of the drug. nih.gov However, acyl glucuronides are chemically reactive metabolites. nih.govhyphadiscovery.com They can undergo intramolecular rearrangement (acyl migration) and can covalently bind to proteins through transacylation reactions. researchgate.netnih.gov This protein adduction has been hypothesized to be a potential mechanism for idiosyncratic adverse drug reactions. nih.gov Therefore, assessing the potential for acyl glucuronide formation and the reactivity of the resulting conjugate is a key aspect of safety assessment in drug development. acs.orghyphadiscovery.com

CoA Thioesters: Another bioactivation pathway for carboxylic acids is the formation of acyl-CoA thioesters, catalyzed by acyl-CoA synthetases. researchgate.netresearchgate.net These thioester intermediates are also electrophilic and chemically reactive. researchgate.net They can acylate nucleophilic sites on proteins, leading to the formation of covalent drug-protein adducts, which is another proposed mechanism for drug-induced toxicity. researchgate.netresearchgate.net In some cases, acyl-CoA thioester formation can be the predominant pathway leading to protein adducts. researchgate.net The potential for a carboxylic acid-containing drug candidate to form these reactive metabolites must be carefully evaluated during preclinical development. acs.orgresearchgate.net

Understanding these metabolic pathways allows medicinal chemists to design molecules with a lower propensity for forming reactive metabolites, for example, by introducing steric hindrance around the carboxylic acid group to slow the rate of conjugation or by using bioisosteres to replace the carboxylic acid group altogether. nih.govdovepress.com

Future Perspectives and Emerging Research Challenges for 2,5 Dimethylpyridine 4 Carboxylic Acid

Exploration of Unconventional Synthetic Pathways

The conventional synthesis of pyridine (B92270) carboxylic acids often involves multi-step processes that may not be environmentally benign or economically optimal. google.com Future research will increasingly focus on unconventional synthetic pathways that offer greater efficiency, sustainability, and access to novel derivatives.

One promising avenue is the adoption of flow chemistry . Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. acs.orgdurham.ac.uk The synthesis of pyridine compounds has been shown to benefit from flow processes, reducing production steps and costs. vcu.edu Applying these methodologies to the synthesis of 2,5-Dimethylpyridine-4-carboxylic acid could streamline its production.

Photocatalysis represents another frontier, utilizing visible light to drive chemical reactions. mdpi.commdpi.com This green chemistry approach could enable the synthesis of complex pyridine derivatives under mild conditions. Research into dye-sensitized titanium dioxide nanoparticles for photocatalytic synthesis offers a template for developing novel routes to functionalized pyridine carboxylic acids. mdpi.com

Furthermore, biocatalysis presents a sustainable alternative to traditional chemical synthesis. ukri.org The use of enzymes for the generation of pyridinedicarboxylic acids from biomass is an area of active research. ukri.org Exploring enzymatic pathways for the synthesis or modification of 2,5-Dimethylpyridine-4-carboxylic acid could lead to highly selective and environmentally friendly production methods.

| Synthetic Approach | Potential Advantages for 2,5-Dimethylpyridine-4-carboxylic acid Synthesis |

| Flow Chemistry | Improved yield and safety, reduced production time and cost, enhanced scalability. acs.orgdurham.ac.ukvcu.edu |

| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions, environmentally friendly. mdpi.commdpi.com |

| Biocatalysis | High selectivity, use of renewable feedstocks, sustainable and green process. ukri.org |

Development of Advanced Spectroscopic Probes

The inherent coordination capability of the pyridine nitrogen and the carboxylic acid group makes 2,5-Dimethylpyridine-4-carboxylic acid an attractive scaffold for the development of advanced spectroscopic probes. Future research will likely focus on designing and synthesizing derivatives that can act as selective and sensitive sensors for metal ions and other analytes.

A key area of exploration is the development of fluorescent sensors . Pyridine-based ligands have been successfully employed in the creation of chemosensors for various metal ions. niscpr.res.inrsc.orgnih.gov By incorporating fluorophores or designing the molecule to exhibit fluorescence upon binding to a target, derivatives of 2,5-Dimethylpyridine-4-carboxylic acid could be engineered for the detection of biologically and environmentally important ions.